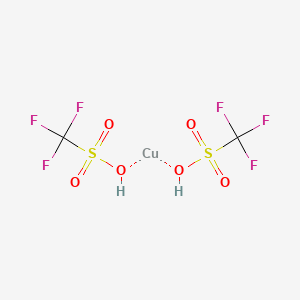
2-Nitrophenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenol-13C6 is a stable isotope-labeled compound where all six carbon atoms in the benzene ring are replaced with carbon-13. This compound is a derivative of 2-nitrophenol, which is an aromatic compound with a nitro group (-NO2) and a hydroxyl group (-OH) attached to the benzene ring. The isotopic labeling makes it useful for various scientific applications, particularly in tracing and studying chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenol-13C6 typically involves the nitration of phenol-13C6. The reaction is carried out by treating phenol-13C6 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and controlled nitration conditions to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenol-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 2-Aminophenol-13C6.
Oxidation: 2-Nitrobenzaldehyde-13C6.
Substitution: Various substituted nitrophenols depending on the nucleophile used.
Scientific Research Applications
2-Nitrophenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to monitor the degradation of pollutants.
Mechanism of Action
The mechanism of action of 2-Nitrophenol-13C6 depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the loss of electrons. The isotopic labeling allows for precise tracking of the compound and its intermediates, providing valuable insights into the reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: The non-labeled version of 2-Nitrophenol-13C6, used in similar applications but without the isotopic tracing capability.
4-Nitrophenol: An isomer with the nitro group at the para position, used in enzymatic studies and as a pH indicator.
3-Nitrophenol: An isomer with the nitro group at the meta position, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of reaction mechanisms and pathways. The carbon-13 labeling provides a distinct advantage in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling researchers to obtain precise and accurate data.
Properties
Molecular Formula |
C6H5NO3 |
|---|---|
Molecular Weight |
145.065 g/mol |
IUPAC Name |
6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
IQUPABOKLQSFBK-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)








